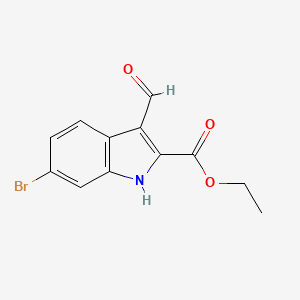

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

説明

特性

IUPAC Name |

ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOKODKCMXZQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate (CAS 318292-54-5): Physicochemical Properties, Mechanistic Synthesis, and Applications in HIV-1 Integrase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains one of the most privileged structures due to its ability to mimic endogenous biomolecules and engage in diverse pi-stacking and hydrogen-bonding interactions. Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate (CAS: 318292-54-5) is a highly functionalized, poly-reactive intermediate that serves as a critical building block in the synthesis of novel therapeutics.

Most notably, this compound has been successfully deployed as a core scaffold in the development of next-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) [1]. By offering three distinct orthogonal synthetic handles—a C6-bromide, a C3-formyl group, and a C2-ethyl ester—it provides medicinal chemists with a versatile platform for late-stage functionalization and structure-activity relationship (SAR) optimization.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological assays.

Quantitative Data Summary

| Property | Value |

| CAS Number | 318292-54-5 |

| Molecular Formula | C12H10BrNO3 |

| Molecular Weight | 296.12 g/mol |

| InChI Key | NSOKODKCMXZQQB-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (crude/purified) |

| Purity (Commercial Standard) | ≥ 97% |

Structural Causality in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that every functional group on this molecule serves a distinct mechanistic purpose:

-

The C6-Bromo Handle: The bromine atom at the 6-position is highly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations). In INSTI development, this allows for the introduction of bulky, halogenated phenyl groups that occupy the hydrophobic pocket of the integrase enzyme [1].

-

The C3-Formyl Group: The aldehyde is a highly electrophilic center. It can be subjected to reductive amination, Wittig olefination, or simple reduction (e.g., using aluminum isopropoxide to form a hydroxymethyl group) to extend the molecule into the enzyme's active site [1].

-

The C2-Ethyl Ester: During early synthetic steps, the ester acts as a robust protecting group, preventing unwanted side reactions at the C2 position. In the final drug candidate, this ester is typically hydrolyzed back to a free carboxylic acid, which is an absolute requirement for chelating the catalytic magnesium (Mg2+) ions within the HIV-1 integrase active site [1].

Application in Drug Discovery: HIV-1 Integrase Inhibition

The primary pharmacological utility of this compound lies in its conversion into potent INSTIs. HIV-1 integrase is responsible for inserting viral DNA into the host genome—a process dependent on two Mg2+ ions located in the enzyme's catalytic core.

Derivatives synthesized from Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate act by competitively binding to this active site. The C2-carboxylic acid (post-hydrolysis) and the indole nitrogen form a powerful chelating complex with the Mg2+ ions, effectively displacing the viral DNA and halting viral replication.

Caption: Mechanistic pathway from the indole scaffold to the pharmacological inhibition of HIV-1 Integrase.

Mechanistic Synthesis Workflow

The synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is achieved via a highly efficient, two-step protocol starting from commercially available 6-bromo-1H-indole-2-carboxylic acid [1].

Caption: Two-step synthetic workflow for generating Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate.

Causality of Reagent Selection

-

Step 1 (Esterification): The free C2-carboxylic acid is highly reactive and can undergo decarboxylation or form mixed anhydrides under formylation conditions. Converting it to an ethyl ester neutralizes this threat, directing subsequent electrophilic attacks exclusively to the C3 position.

-

Step 2 (Vilsmeier-Haack Formylation): Phosphorus oxychloride (POCl3) reacts with Dimethylformamide (DMF) to generate the Vilsmeier reagent (a chloromethyleneiminium ion). Despite the electron-withdrawing nature of the C2-ester, the C3 position of the indole remains the most nucleophilic site, allowing for regioselective formylation.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints based on established literature [1].

Protocol A: Synthesis of Intermediate (Ethyl 6-bromo-1H-indole-2-carboxylate)

-

Preparation: Dissolve 6-bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL) within a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add concentrated sulfuric acid (20 mg, 0.21 mmol, ~0.5 eq) dropwise to the solution while stirring.

-

Reaction: Heat the mixture to 80 °C and stir for 2 hours.

-

Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the highly polar baseline spot (carboxylic acid) is entirely consumed, replaced by a higher Rf spot (the ester).

-

-

Quenching & Extraction: Cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases. Extract the aqueous layer with ethyl acetate (30 mL × 3).

-

Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). Perform vacuum suction filtration and concentrate under reduced pressure to yield the intermediate.

Protocol B: Vilsmeier-Haack Formylation (Target Compound Synthesis)

-

Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, dissolve the intermediate from Protocol A (100 mg, 0.37 mmol) in anhydrous DMF (10 mL).

-

Addition: Cool the flask in an ice bath. Add POCl3 (572 mg, 3.73 mmol, ~10 eq) dropwise to control the exothermic formation of the iminium species.

-

Incubation & Reflux: Remove the ice bath and stir at room temperature for 2 hours. Subsequently, attach a condenser and heat the mixture under reflux for an additional 2 hours.

-

Causality Note: The two-stage heating profile ensures complete conversion; initial room temperature stirring allows the Vilsmeier reagent to form and attack, while reflux overcomes the steric/electronic deactivation caused by the adjacent C2-ester.

-

-

Hydrolysis & Neutralization: Cool the solution to room temperature. Carefully adjust the pH to 8 by adding anhydrous sodium carbonate (Na2CO3).

-

Validation Checkpoint: Precise pH adjustment to 8 is critical. It ensures the complete hydrolysis of the iminium intermediate into the target aldehyde while neutralizing acidic byproducts (HCl/phosphoric acid), without being basic enough to hydrolyze the C2-ethyl ester.

-

-

Isolation: Extract the mixture with ethyl acetate (30 mL × 3). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate. Purify via silica gel column chromatography if necessary.

Conclusion

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is a masterclass in rational scaffold design. By systematically protecting the C2 position, activating the C3 position with a formyl group, and retaining a C6-bromo handle for downstream cross-coupling, this compound provides researchers with unparalleled control over the synthesis of complex indole derivatives. Its proven efficacy as a precursor in the development of HIV-1 Integrase Strand Transfer Inhibitors underscores its immense value in modern antiviral drug discovery.

References

-

Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules, 2023, 28(24), 8020. URL: [Link] [1]

An In-depth Technical Guide to 6-bromo-3-formylindole-2-carboxylic acid ethyl ester: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-bromo-3-formylindole-2-carboxylic acid ethyl ester, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The document delineates a robust synthetic pathway, details its structural and spectroscopic characteristics, and explores its prospective applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The strategic placement of various functional groups on the indole ring allows for the fine-tuning of its pharmacological properties. The title compound, 6-bromo-3-formylindole-2-carboxylic acid ethyl ester, is a trifunctionalized indole derivative that presents multiple points for chemical modification, making it a highly valuable intermediate for the synthesis of diverse compound libraries. The presence of a bromine atom at the 6-position offers a handle for cross-coupling reactions, the formyl group at the 3-position is a precursor for various transformations, and the ethyl ester at the 2-position can be hydrolyzed or derivatized to further expand its chemical diversity.

Chemical Structure and Spectroscopic Profile

The chemical structure of 6-bromo-3-formylindole-2-carboxylic acid ethyl ester is characterized by a bromo-substituted indole core with an ethyl carboxylate group at the C2 position and a formyl group at the C3 position.

Molecular Formula: C₁₂H₁₀BrNO₃

Molecular Weight: 296.12 g/mol

IUPAC Name: Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

Predicted Spectroscopic Data

| Parameter | Predicted Value | Justification |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~12.5 (s, 1H, NH), 10.2 (s, 1H, CHO), 8.1 (d, J=1.8 Hz, 1H, H-7), 7.8 (d, J=8.5 Hz, 1H, H-4), 7.4 (dd, J=8.5, 1.8 Hz, 1H, H-5), 4.4 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.4 (t, J=7.1 Hz, 3H, OCH₂CH₃) | The deshielded NH proton is characteristic of indoles. The aldehyde proton appears as a singlet downfield. The aromatic protons show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The ethyl ester protons exhibit a typical quartet and triplet pattern.[2][3] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~185.0 (CHO), 160.0 (C=O, ester), 138.0 (C-7a), 130.0 (C-2), 126.0 (C-4), 125.0 (C-5), 122.0 (C-3a), 116.0 (C-6), 115.0 (C-7), 112.0 (C-3), 62.0 (OCH₂CH₃), 14.0 (OCH₂CH₃) | The carbonyl carbons of the aldehyde and ester are the most downfield. The chemical shifts of the indole ring carbons are influenced by the electron-withdrawing effects of the substituents.[4] |

| IR (KBr) ν (cm⁻¹) | ~3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1680 (C=O stretch, aldehyde), ~1600, 1450 (C=C stretch, aromatic) | The N-H stretching vibration appears as a broad band. The two distinct carbonyl groups will show characteristic strong absorptions. Aromatic C=C stretching vibrations will also be present.[5] |

| Mass Spectrometry (EI) | m/z (%): 295/297 (M⁺, ~1:1 ratio), 266/268, 222/224, 143 | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the ethyl group, the formyl group, and other characteristic cleavages of the indole ring.[6] |

Proposed Synthetic Pathway

A logical and efficient synthetic route to 6-bromo-3-formylindole-2-carboxylic acid ethyl ester involves a two-step process starting from commercially available 4-bromoaniline. The key transformations are a Japp-Klingemann reaction to construct the indole-2-carboxylate core, followed by a Vilsmeier-Haack formylation at the C3 position.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate via Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an efficient route to the necessary hydrazone intermediate, which then undergoes a Fischer indole synthesis to yield the desired indole ester.[7][8] This method is often preferred as it avoids the isolation of potentially unstable hydrazine intermediates.[8]

-

Diazotization of 4-bromoaniline: To a stirred solution of 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium chloride solution.

-

Japp-Klingemann Coupling: In a separate flask, ethyl acetoacetate (1.0 eq) and sodium acetate (3.0 eq) are dissolved in ethanol. The previously prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring, keeping the temperature below 10 °C. A yellow-orange precipitate of ethyl 2-(4-bromophenylhydrazono)-3-oxobutanoate should form. The mixture is stirred for a further 2-3 hours at room temperature. The solid is collected by filtration, washed with cold water, and dried.

-

Fischer Indole Cyclization: The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with mechanical stirring. The reaction is exothermic and the temperature should be controlled. After the addition is complete, the mixture is stirred at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. The crude ethyl 6-bromo-1H-indole-2-carboxylate is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of Ethyl 6-bromo-1H-indole-2-carboxylate

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[2]

-

Formation of the Vilsmeier Reagent: In a flask cooled in an ice-bath, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent) with stirring. The Vilsmeier reagent is formed in situ.

-

Formylation Reaction: To the cold Vilsmeier reagent, a solution of ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF is added dropwise, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: The reaction mixture is carefully poured into a beaker of crushed ice and aqueous sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 6-bromo-3-formylindole-2-carboxylic acid ethyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Reactivity and Applications in Drug Development

6-bromo-3-formylindole-2-carboxylic acid ethyl ester is a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

-

Derivatization of the Formyl Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. These transformations allow for the introduction of diverse pharmacophores.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.

-

Cross-Coupling Reactions at the Bromine Position: The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl substituents, significantly expanding the chemical space accessible from this intermediate.

The structural motifs that can be generated from this scaffold are present in compounds with a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Conclusion

This technical guide has outlined the chemical structure, predicted spectroscopic properties, and a reliable synthetic route for 6-bromo-3-formylindole-2-carboxylic acid ethyl ester. The proposed Japp-Klingemann and Vilsmeier-Haack reaction sequence provides an efficient and scalable method for its preparation. The multifunctional nature of this compound makes it a highly valuable and versatile intermediate for the synthesis of novel indole derivatives with significant potential for drug discovery and development.

References

-

Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft. 1887 , 20 (2), 2942–2944. [Link][7]

-

Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006 , 106 (7), 2875–2911. [Link][8]

-

Sapi, J.; et al. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs. 2018 , 16 (11), 448. [Link][11]

-

Pál, B.; et al. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. ARKIVOC. 2000 , 1 (5), 791-799. [Link][12]

-

Krasavin, M.; et al. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. 2022 , 27 (19), 6289. [Link][2]

-

5-Bromoindole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link][14]

-

Reva, I.; et al. Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. 2017 , 147 (19), 194304. [Link][5]

-

Clark, R. J. H.; Cooksey, C. J. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo. New Journal of Chemistry. 1999 , 23 (3), 323-328. [Link][16]

-

Patel, K.; et al. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate. [Link][18]

-

Fujimoto, T.; et al. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses. 2010 , 87, 21-29. [Link][19]

-

Morales-Ríos, M. S.; Espiñeira, J.; Joseph-Nathan, P. 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. 1987 , 25 (5), 377-395. [Link][4]

-

Guella, G.; et al. Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora. CORE. [Link][22]

-

Fun, H.-K.; et al. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E. 2009 , 65 (Pt 5), o1029. [Link][23]

-

Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. [Link][24]

-

Complete 1H NMR assignment of 3-formylindole derivatives. Academia.edu. [Link][25]

-

Al-Zaeed, R.; et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules. 2021 , 26 (20), 6219. [Link][1]

-

Boraei, A. T. A.; et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016 , 21 (3), 333. [Link][3]

-

Reddy, M. S.; et al. Synthesis of 3-alkenylindoles through regioselective C–H alkenylation of indoles by a ruthenium nanocatalyst. Beilstein Journal of Organic Chemistry. 2017 , 13, 1645-1652. [Link][27]

-

BMRB entry bmse000645 - Indole-3-carboxaldehyde. Biological Magnetic Resonance Bank. [Link][28]

-

6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. 2012 , 68 (Pt 4), o1088. [Link][29]

-

Kumar, A.; et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. 2012 , 4 (3), 901-906. [Link][30]

Sources

- 1. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 2. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Japp-Klingemann_reaction [chemeurope.com]

- 11. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 21. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. prepchem.com [prepchem.com]

- 25. (PDF) Complete 1 H NMR assignment of 3-formylindole derivatives [academia.edu]

- 26. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844) - FooDB [foodb.ca]

- 27. beilstein-journals.org [beilstein-journals.org]

- 28. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]

- 29. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 30. derpharmachemica.com [derpharmachemica.com]

Solubility of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate in DMSO and methanol

[1][2]

Executive Summary & Chemical Context

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate is a highly functionalized indole scaffold characterized by a lipophilic core (6-bromoindole) decorated with a polar formyl group at C3 and an ethyl ester at C2.[1][2]

-

Primary Application: Key intermediate for synthesizing fused heterocyclic systems (e.g.,

-carbolines, pyrimidoindoles) and antiviral drugs targeting influenza (Arbidol derivatives) [1, 2].[2][3] -

Solubility Behavior: The compound exhibits amphiphilic but predominantly lipophilic behavior .[2] The bromine atom at C6 significantly reduces solubility in polar protic solvents compared to the non-halogenated parent, while the C3-formyl group facilitates solubility in polar aprotic solvents.[3]

Physicochemical Profile

| Property | Characteristic | Impact on Solubility |

| Core Structure | Indole (Aromatic Heterocycle) | High affinity for organic solvents; poor aqueous solubility.[1][2] |

| Substituents | 6-Br (Halogen) | Increases lipophilicity (LogP); decreases solubility in MeOH/EtOH.[1][2][3] |

| H-Bonding | N-H (Donor), C=O[1][2][3] (Acceptor) | Facilitates dissolution in DMSO via H-bond disruption.[1][2] |

| Predicted LogP | ~3.5 - 3.9 [3] | Indicates low water solubility; requires organic cosolvents.[1][2] |

Solubility Profile: DMSO vs. Methanol[3][4]

Dimethyl Sulfoxide (DMSO)

Status: Excellent Solvent (Preferred for Stock Solutions) DMSO is the gold standard for preparing biological stock solutions of this compound.[2][3] The polar aprotic nature of DMSO effectively disrupts the intermolecular hydrogen bonding between the indole N-H and the C3-formyl oxygen.[1]

-

Usage:

-

Storage: Stock solutions in DMSO are stable at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis of the ester.[1][2]

Methanol (MeOH)

Status: Moderate Solvent (Temperature Dependent) Methanol serves as a primary solvent for synthesis and purification rather than for high-concentration stocks.[1][2][3]

-

Solubility Capacity:

-

Usage:

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch (purity affects solubility).[1][2]

Materials:

-

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate (solid).[1][2]

-

Solvents: Anhydrous DMSO, HPLC-grade Methanol.[3]

-

Equipment: Orbital shaker, Centrifuge, HPLC or UV-Vis Spectrophotometer.[3]

Step-by-Step Workflow:

-

Excess Addition: Weigh 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 0.5 mL of the target solvent (DMSO or Methanol).[2][3]

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Visual Check: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.[3]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

Protocol B: Preparation of 10 mM Stock Solution (DMSO)

Target Volume: 1 mL | Molecular Weight: ~310.1 g/mol (Estimate based on formula

-

Calculate Mass:

-

Weighing: Weigh exactly 3.1 mg of the compound into a sterile amber glass vial.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO.

-

Vortex: Vortex for 30 seconds. Ensure no solid adheres to the walls.[2]

-

Inspection: Verify solution clarity. If hazy, sonicate for 2 minutes in a water bath.[3]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).

Caption: Decision matrix for solvent selection. DMSO is optimal for stable stocks; Methanol is optimal for thermal recrystallization.[2]

Troubleshooting & Stability

| Issue | Cause | Solution |

| Precipitation in Aqueous Media | The compound is hydrophobic (LogP > 3.5).[1][2] Diluting DMSO stocks >1:100 into water/buffer causes crashing out.[2] | Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., Ethanol or PEG-400) before adding to aqueous buffer.[1][2] Keep final DMSO < 0.5%.[2] |

| Aldehyde Oxidation | The C3-formyl group is susceptible to air oxidation to carboxylic acid over time.[1][2] | Store solid under inert gas ( |

| Cloudiness in Methanol | Saturation limit reached at room temperature.[2] | Gently heat to 40–50°C. If used for synthesis, proceed at reflux.[3] |

References

-

Vertex Pharmaceuticals/NIH. (2017).[2][3] Structure-based optimization and synthesis of antiviral drug Arbidol analogues. Discusses the synthesis and handling of bromo-indole intermediates.

-

Jakše, R. et al. (2006).[3] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Details the reactivity and solubility of the 3-formyl-indole core in alcoholic solvents.

-

PubChem. (2025).[2][3][5] Ethyl 6-bromo-1H-indole-2-carboxylate (Analog Data). Provides LogP and physical property data for the structural core.

-

MDPI. (2023).[2][3] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Inhibitors. Confirms NMR characterization of similar indole esters in DMSO-

. [1][2][3]

Sources

- 1. Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | 131707-24-9 [chemicalbook.com]

- 2. ethyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate | C11H10BrNO3 | CID 54693444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1H-indole-2-carboxylic acid ethyl ester | C11H10BrNO2 | CID 7009496 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate medicinal chemistry scaffold applications

A Versatile Scaffold for Divergent Medicinal Chemistry[1][2][3]

Executive Summary

This technical guide profiles Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate , a high-value heterocyclic scaffold.[1][2] Unlike simple indoles, this trisubstituted framework offers three distinct orthogonal reaction sites: an electrophilic formyl group at C3, a nucleophilic/cross-coupling-ready bromine at C6, and an ester functionality at C2.[3] This "triad of reactivity" allows for the rapid generation of diverse chemical libraries targeting kinases (EGFR, VEGFR), serotonin receptors (5-HT), and microbial pathways.[3] This guide details the structural logic, validated synthetic protocols, and therapeutic applications of this scaffold.[3]

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold lies in its ability to serve as a central hub for divergent synthesis.[3]

| Zone | Functional Group | Chemical Nature | Medicinal Application |

| C3 | Formyl (-CHO) | Electrophilic Center | Condensation Hub: Precursor for Schiff bases, hydrazones, and chalcones (Knoevenagel).[1][2] Critical for DNA intercalation and kinase hinge binding.[3] |

| C6 | Bromine (-Br) | Halogen Handle | SAR Expansion: Site for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.[1][2] Increases lipophilicity and metabolic stability (blocks P450 oxidation). |

| C2 | Ethyl Ester (-COOEt) | H-Bond Acceptor | Solubility & Cyclization: Modulates solubility; precursor for hydrazides (heterocycle formation) or hydrolysis to the free acid for ionic interactions.[2] |

Visualizing the Scaffold Logic

The following diagram illustrates the orthogonal reactivity of the scaffold.

Caption: Orthogonal reactivity map of the ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate scaffold.

Validated Synthetic Protocols

The synthesis of this scaffold requires precision due to the electron-withdrawing nature of the C2-ester, which deactivates the C3 position toward electrophilic aromatic substitution.[1] The Vilsmeier-Haack Formylation is the industry standard, but specific temperature control is required.[3]

Protocol 1: Vilsmeier-Haack Synthesis of the Core Scaffold

Objective: Formylation of Ethyl 6-bromoindole-2-carboxylate.[1][2] Mechanism: Electrophilic attack by the chloroiminium ion (Vilsmeier reagent).[4]

Reagents:

-

Phosphorus Oxychloride (POCl₃) (3.0 eq)[5]

-

N,N-Dimethylformamide (DMF) (anhydrous, 5-10 volumes)[2]

-

Sodium Acetate (sat. aq.) or NaHCO₃ for neutralization

Step-by-Step Methodology:

-

Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium salt.[3] Stir for 30 mins at 0°C.

-

Substrate Addition: Dissolve Ethyl 6-bromoindole-2-carboxylate in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[3]

-

Reaction: Allow the mixture to warm to room temperature.

-

Scientist Note: Due to the C2-ester deactivation, the reaction may be sluggish.[3] If TLC shows incomplete conversion after 2 hours, heat to 60°C for 4–6 hours.

-

-

Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate iminium salt will hydrolyze.[3][4][6]

-

Neutralization: Adjust pH to ~7–8 using saturated sodium acetate or NaHCO₃ solution.[3] The product typically precipitates as a solid.[3][7]

-

Isolation: Filter the precipitate, wash with water, and dry.[3][8] Recrystallize from Ethanol/DMF if necessary.[3]

Self-Validation Check:

-

TLC: Product should be significantly more polar than the starting material.

-

1H NMR: Look for the distinct aldehyde singlet (-CHO) at δ 10.0–10.5 ppm .[2]

Protocol 2: Synthesis of Bioactive Hydrazone Derivatives

Application: Generating anticancer candidates (EGFR inhibitors).

-

Condensation: Dissolve the 3-formyl scaffold (1 eq) in Ethanol.

-

Reagent: Add substituted hydrazine (e.g., phenylhydrazine) (1.1 eq).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat at reflux for 2–4 hours.

-

Workup: Cool to RT. The hydrazone usually precipitates.[3] Filter and wash with cold ethanol.[3][7]

Medicinal Chemistry Applications

A. Anticancer Agents (Kinase Inhibition)

Derivatives of this scaffold, particularly Schiff bases and chalcones, have demonstrated potency against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .[3]

-

Mechanism: The indole core mimics the adenine ring of ATP, binding to the kinase hinge region.[3] The 3-substituent extends into the hydrophobic pocket.[1][2]

-

Role of 6-Br: The 6-bromo group occupies a specific hydrophobic sub-pocket, often improving IC50 values by 2-5 fold compared to the non-brominated analog due to halogen bonding interactions with backbone carbonyls.[1][2]

B. Aplysinopsin Analogs (Neurological/Cytotoxic)

The scaffold serves as a precursor to 6-bromoaplysinopsins , which are tryptophan-derived marine natural product analogs.[2]

-

Target: High affinity for 5-HT2A and 5-HT2C serotonin receptors.[1][2]

-

Chemistry: Condensation of the 3-formyl group with creatinine or thiohydantoin.[1][2]

-

Significance: 6-bromo derivatives often show higher selectivity for 5-HT2C, relevant for treating obesity and CNS disorders.[1][2]

C. Antimicrobial & Antiviral

Hydrazone and thiosemicarbazone derivatives synthesized from the C3-formyl group exhibit broad-spectrum activity.[1][2]

-

Data: MIC values for 6-bromo derivatives against S. aureus are often in the range of 2–8 µg/mL.[1][2]

Data Summary

Table 1: Comparative Reactivity & Yields

| Reaction Type | Reagents | Conditions | Typical Yield (6-Br Scaffold) | Notes |

| Formylation | POCl₃ / DMF | 0°C to 60°C | 82–88% | Requires heat due to ester deactivation.[1][2] |

| Schiff Base | Ar-NH₂ / EtOH | Reflux, AcOH cat.[1][2][3] | 85–95% | High atom economy; precipitates clean.[3] |

| Knoevenagel | Malononitrile | Piperidine, EtOH | 75–85% | Yields 3-vinyl nitriles (Michael acceptors).[3] |

Table 2: Representative Biological Activity (IC50) (Data extrapolated from structure-activity relationship studies of 6-bromoindole-2-carboxylates)

| Derivative Class | Target | Cell Line / Assay | Activity (IC50) | Ref |

| Hydrazone (3-sub) | EGFR Kinase | A549 (Lung) | 0.8 – 3.2 µM | [1] |

| Aplysinopsin Analog | 5-HT2C | Binding Assay | Ki = 250 nM | [2] |

| Thiosemicarbazone | Bacterial Growth | MRSA | MIC = 4 µg/mL | [3] |

Synthetic Workflow Diagram

Caption: Step-wise synthetic workflow from precursor to bioactive libraries.

References

-

Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents. European Journal of Medicinal Chemistry. (2020).

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B. (2006).[2][9]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Pharmaceuticals (MDPI). (2024).

-

Synthesis and Characterization of Aplysinopsin Analogs. Bioorganic & Medicinal Chemistry. (2010).

-

Ethyl 6-bromo-3-indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui. Zeitschrift für Naturforschung C. (1989).[1][2][10]

Sources

- 1. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. growingscience.com [growingscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Literature review on 6-bromo-3-formyl indole derivatives in drug discovery

This technical guide provides a comprehensive analysis of 6-bromo-3-formyl indole (6-bromoindole-3-carboxaldehyde) as a privileged scaffold in modern drug discovery. It synthesizes current literature regarding its synthesis, chemical reactivity, and therapeutic applications in oncology and infectious diseases.[1][2]

Technical Whitepaper | Version 1.0

Executive Summary: The Halogen Advantage

In the landscape of heterocyclic drug design, the indole nucleus remains ubiquitous. However, the 6-bromo-3-formyl indole derivative represents a "privileged structure" due to a synergistic combination of electronic and steric properties.

-

The 6-Bromo Substituent: Unlike hydrogen or lighter halogens, the bromine atom at the C6 position often enhances membrane permeability (lipophilicity) and enables specific halogen bonding interactions with protein targets (e.g., carbonyl backbone interactions in kinase pockets). It also blocks metabolic oxidation at a reactive site, extending the half-life of the pharmacophore.

-

The 3-Formyl Group: This moiety serves as a versatile "chemical warhead" precursor. It is readily convertible into Schiff bases, hydrazones, chalcones, and nitriles, allowing for rapid expansion of chemical space during Structure-Activity Relationship (SAR) studies.

Chemical Architecture & Synthesis

The synthesis of 6-bromo-3-formyl indole is dominated by the Vilsmeier-Haack reaction , a robust electrophilic aromatic substitution protocol.

Core Synthesis Protocol (Vilsmeier-Haack)

This protocol describes the formylation of 6-bromoindole. The mechanism involves the formation of a reactive chloromethyliminium salt which attacks the electron-rich C3 position of the indole.

Reagents:

-

6-Bromoindole (1.0 eq)

-

Phosphoryl chloride (

, 1.2 eq) -

N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent and reagent)

-

Ice/Water (for hydrolysis)

-

Base (NaOH or

for neutralization)

Step-by-Step Methodology:

-

Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF to 0°C. Add

dropwise over 20 minutes. The solution will turn pale yellow/orange, indicating the formation of the Vilsmeier reagent (chloroiminium salt). -

Addition: Dissolve 6-bromoindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 40-60°C for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting indole.

-

Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate iminium salt will hydrolyze.[3][4]

-

Workup: Basify the aqueous mixture to pH 8-9 using 5M NaOH. A precipitate (the aldehyde) will form.

-

Purification: Filter the solid, wash copiously with water, and recrystallize from ethanol or purify via column chromatography (Silica gel, DCM/MeOH gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the Vilsmeier-Haack pathway and subsequent derivatization logic.

Figure 1: Synthetic workflow from 6-bromoindole to the 3-formyl core and key derivative classes.

Medicinal Chemistry & Therapeutic Applications

The 6-bromo-3-formyl indole scaffold acts as a precursor for agents targeting oncology, virology, and bacteriology.

Oncology: Tubulin & Signaling Modulation

Derivatives of this scaffold, particularly Schiff bases (imines), have demonstrated potent anticancer activity.

-

Mechanism: Many indole-3-aldehyde derivatives inhibit tubulin polymerization , arresting the cell cycle at the G2/M phase.

-

Beta-Catenin Pathway: Reduced forms (carbinols) have been shown to degrade beta-catenin, inhibiting cell migration in prostate cancer lines (e.g., DU145).

-

Key Data: Schiff base metal complexes (e.g., Cu(II), Zn(II)) derived from this scaffold often show lower

values against MCF-7 breast cancer cells compared to the free ligand, suggesting metal coordination enhances bioavailability or binding affinity.

Infectious Disease: Antibiotic Potentiation

A critical emerging application is the inhibition of bacterial defense mechanisms.

-

Target: Bacterial Cystathionine

-Lyase (bCGL). -

Significance: Pathogens like Staphylococcus aureus and Pseudomonas aeruginosa produce

via bCGL to neutralize oxidative stress caused by antibiotics. -

Efficacy: 6-bromoindole derivatives have been identified as potent bCGL inhibitors. By blocking this enzyme, these compounds potentiate the activity of standard antibiotics (e.g., gentamicin), rendering resistant strains susceptible again. The 6-bromo substituent is crucial here for hydrophobic pocket occupancy.

Antifungal Activity

Acylated derivatives of 6-bromoindole show dual mechanisms against phytopathogens (Botrytis cinerea).[5]

-

Targets: Succinate dehydrogenase (SDH) and Catalase.[5]

-

SAR Insight: The bromine atom significantly increases antifungal potency compared to the non-halogenated indole, likely due to enhanced penetration of the fungal cell wall.

Data Summary: Biological Activity Profile[5][6]

| Derivative Class | Target / Mechanism | Key Outcome | Reference |

| Schiff Base (Thiosemicarbazone) | MCF-7 Cell Line | Cytotoxicity ( | [1, 4] |

| 3-Acyl-6-bromoindole | Fungal SDH / Catalase | Inhibition of mycelial growth | [2] |

| Indole-3-Carbinol (Reduced) | Beta-Catenin | Inhibition of metastasis/migration | [5] |

| Polyamine Conjugates | Bacterial Membrane | Rapid permeabilization (S. aureus) | [6] |

| Carboxylate Derivative | SARS-CoV-2 Replication | Viral inhibition ( | [3] |

Experimental Protocol: Schiff Base Derivatization

To validate biological activity, researchers often convert the aldehyde to a Schiff base. This reaction is reversible; therefore, driving the equilibrium is key.

Protocol:

-

Stoichiometry: Mix 6-bromo-3-formyl indole (1 mmol) with the corresponding amine (e.g., 4-amino-triazole, 1 mmol) in absolute ethanol (10-15 mL).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reflux: Heat the mixture at reflux (78°C) for 4-8 hours.

-

Monitoring: Monitor via TLC. The aldehyde spot (usually higher

) should disappear. -

Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.

-

Characterization: Confirm the presence of the imine bond (

) via IR spectroscopy (approx. 1600-1630

Mechanism of Action Visualization

The following diagram maps the pharmacological network of the 6-bromo-3-formyl indole scaffold.

Figure 2: Pharmacological network showing the divergent therapeutic pathways accessible via the 6-bromo scaffold.

References

-

Anticancer Activity of Schiff Base Metal Complexes. MDPI. Available at: [Link]

-

Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives. MDPI. Available at: [Link]

-

In Vitro Antiviral Activity of Indol-3-carboxylic Acid Derivatives Against SARS-CoV-2. NIH PubMed. Available at: [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde. ResearchGate. Available at: [Link]

-

Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. ResearchGate. Available at: [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents. PubMed. Available at: [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

Application Note: Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate via Vilsmeier-Haack Reaction

Abstract

This application note details the robust synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate utilizing the Vilsmeier-Haack formylation protocol. While the indole nucleus is traditionally electron-rich, the presence of the electron-withdrawing ethoxycarbonyl group at the C2 position significantly deactivates the C3 position toward electrophilic attack. Consequently, this protocol deviates from standard ambient-temperature Vilsmeier conditions, requiring thermal activation to ensure conversion. This guide provides a scalable, step-by-step methodology, mechanistic insights, and troubleshooting strategies for researchers in medicinal chemistry.

Introduction & Strategic Analysis

The Target Scaffold

The 3-formyl-indole-2-carboxylate scaffold is a privileged intermediate in drug discovery. The C3-formyl group serves as a versatile handle for condensation reactions (e.g., Knoevenagel, Wittig) to access complex alkaloids, while the C2-ester provides orthogonality for subsequent cyclizations. The 6-bromo substituent adds a critical dimension, allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the formylation chemistry.

Reaction Strategy: Vilsmeier-Haack

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the C3 position of indoles.[1][2]

-

Reagents: Phosphoryl chloride (

) and -

Active Species: The in situ generated chloroiminium ion (Vilsmeier Reagent).[5]

-

Challenge: The starting material, Ethyl 6-bromo-1H-indole-2-carboxylate , contains an ester at C2. This electron-withdrawing group (EWG) reduces the nucleophilicity of the C3 carbon.

-

Solution: Unlike simple indoles that react at

, this substrate requires the formation of the Vilsmeier complex followed by heating (

Mechanistic Pathway[6][7][8]

The reaction proceeds through the formation of an electrophilic chloroiminium salt, followed by attack from the indole C3 position. The presence of the C2-ester destabilizes the Wheland intermediate, necessitating higher activation energy (heat).

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on a deactivated indole substrate.[6]

Materials & Equipment

Reagents

| Reagent | Grade | Role | Safety Note |

| Ethyl 6-bromo-1H-indole-2-carboxylate | >97% | Substrate | Irritant |

| Phosphoryl chloride ( | ReagentPlus | Electrophile Source | Corrosive, Water Reactive |

| Anhydrous | Solvent/Reagent | Hepatotoxic, absorbable through skin | |

| Sodium Acetate ( | ACS Grade | Buffer/Neutralizer | Irritant |

| Ice/Water | Distilled | Quenching | N/A |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Addition funnel (pressure-equalizing).

-

Reflux condenser with drying tube (

or -

Magnetic stirrer with heating block/oil bath.

-

Temperature probe.

Experimental Protocol

Step 1: Preparation of Vilsmeier Reagent[3][5][10]

-

Setup: Charge a dry three-neck flask with Anhydrous DMF (5.0 equiv relative to indole). Cool the system to 0–5 °C using an ice bath.

-

Addition: Transfer

(1.2 – 1.5 equiv) to the addition funnel. Add it dropwise to the DMF over 15–20 minutes.-

Observation: The solution will turn pale yellow or orange and may become viscous. A white precipitate (the Vilsmeier salt) may form.

-

Critical Control: Do not allow the temperature to exceed 10 °C during addition to prevent thermal decomposition of the reagent.

-

-

Activation: Stir at 0 °C for an additional 15 minutes.

Step 2: Substrate Addition & Reaction

-

Dissolution: Dissolve Ethyl 6-bromo-1H-indole-2-carboxylate (1.0 equiv) in a minimum amount of anhydrous DMF (approx. 2-3 volumes).

-

Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0–5 °C.

-

Thermal Phase: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 80–90 °C .

-

Duration: Monitor by TLC (typically 3–6 hours).

-

TLC System: 30% Ethyl Acetate in Hexanes. The aldehyde product will be significantly more polar than the starting material but less polar than the baseline.

-

Why Heat? The C2-ester deactivates the ring. Without heating, the reaction often stalls at the intermediate or yields are poor [1].

-

Step 3: Quenching & Hydrolysis (Critical)

-

Cooling: Cool the reaction mixture to room temperature.

-

Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x volume of DMF) with vigorous stirring.

-

Caution: Exothermic reaction.[1]

-

-

Hydrolysis: The intermediate iminium salt must be hydrolyzed.[5][7] Adjust the pH to ~7–8 by slowly adding saturated aqueous Sodium Acetate (

) or Sodium Carbonate (-

Observation: A solid precipitate should form as the pH rises and the iminium hydrolyzes to the aldehyde. Stir for 1 hour to ensure complete hydrolysis.

-

Step 4: Isolation & Purification

-

Filtration: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.

-

Drying: Dry the solid under vacuum at 45 °C.

-

Purification: If the crude purity is <95%, recrystallize from Ethanol or DMF/Water .

-

Alternative: If no precipitate forms (oiling out), extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Characterization & Data Analysis

The product is typically a high-melting solid. Key spectroscopic features confirm the formation of the aldehyde and retention of the ester/bromo groups.

| Technique | Expected Signal / Feature | Interpretation |

| 1H NMR (DMSO-d6) | Aldehyde (-CHO) proton (Diagnostic). | |

| Indole N-H . | ||

| Ester -CH2- . | ||

| Ester -CH3 . | ||

| Aromatic Region | Pattern consistent with 6-bromo substitution (d, dd, d). | |

| IR Spectroscopy | ~1660 cm⁻¹ | C=O stretch (Aldehyde). |

| ~1710 cm⁻¹ | C=O stretch (Ester). | |

| Mass Spectrometry | M+ / M+2 (1:1 ratio) | Confirmation of Bromine isotope pattern. |

Note: Data inferred from analog Ethyl 3-formyl-1H-indole-2-carboxylate [2] and standard substituent effects.

Troubleshooting & Expert Tips

-

"Gummy" Precipitate: If the product oils out upon quenching, do not filter immediately. Add a small amount of Ethanol and stir vigorously; this often induces crystallization. Alternatively, extract with EtOAc.

-

Incomplete Reaction: If starting material persists after 6 hours at 80°C, add a second portion of Vilsmeier reagent (prepared separately) to the hot mixture. The ester group can hydrolyze Vilsmeier intermediates if moisture is present, killing the reagent.

-

N-Formylation: N-formylation is rare under these acidic conditions but possible. If observed (CHO peak ~9 ppm, loss of NH), hydrolysis in refluxing ethanolic NaOH will remove the N-formyl group, though this may also hydrolyze the ethyl ester.

-

Moisture Control:

is extremely sensitive to moisture. Ensure all glassware is flame-dried. Old

References

-

Jakše, R. et al. (2006). "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419.[8]

-

Organic Syntheses. "Indole-3-carboxaldehyde." Org. Synth. 1959, 39, 30. (Classic protocol adapted for deactivated systems).

-

PubChem. "Ethyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate" (Structural Analog Data).

-

BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Formylation [Synthetic Reagents] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Protocol for formylation of Ethyl 6-bromo-1H-indole-2-carboxylate

Application Note: Regioselective C3-Formylation of Ethyl 6-bromo-1H-indole-2-carboxylate

Introduction & Scientific Context

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib) and receptor modulators. The specific substrate, Ethyl 6-bromo-1H-indole-2-carboxylate , presents a unique synthetic challenge and opportunity.

-

The Challenge: The indole ring is electron-rich, typically favoring electrophilic aromatic substitution (EAS) at C3. However, this specific substrate contains two deactivating groups: a strong electron-withdrawing ester at C2 and an inductively withdrawing bromine at C6. These reduce the nucleophilicity of the C3 position, requiring optimized thermodynamic conditions compared to simple indoles.

-

The Solution: The Vilsmeier-Haack reaction remains the gold standard for this transformation due to its high regioselectivity and compatibility with halogens and esters.

-

Utility: The resulting C3-formyl group acts as a versatile "handle" for further functionalization, such as reductive amination, Knoevenagel condensation, or conversion to nitriles.

Mechanistic Principles

The reaction proceeds via the in situ generation of a chloromethyliminium salt (Vilsmeier reagent), a weak but highly selective electrophile.

Key Mechanistic Insight: Unlike Friedel-Crafts acylation, the Vilsmeier reagent is bulky and less reactive, which prevents over-reaction or polymerization of the sensitive indole core. The C2-ester sterically and electronically directs the attack exclusively to C3.

Diagram 1: Reaction Mechanism & Pathway

Figure 1: Mechanistic pathway showing the activation of DMF and subsequent electrophilic attack at the C3 position of the indole.

Detailed Experimental Protocol

Safety Warning: POCl₃ is highly corrosive and reacts violently with water to release HCl gas. All operations must be performed in a functioning fume hood.

Reagents & Stoichiometry

| Component | Role | Eq.[1] | Notes |

| Ethyl 6-bromo-1H-indole-2-carboxylate | Substrate | 1.0 | Dry thoroughly before use. |

| Phosphorus Oxychloride (POCl₃) | Electrophile Source | 1.5 - 2.0 | Freshly distilled is ideal; clear commercial grade is acceptable. |

| N,N-Dimethylformamide (DMF) | Solvent & Reagent | 5-10 Vol | Must be anhydrous . Water kills the Vilsmeier reagent. |

| Sodium Acetate (NaOAc) | Quench Buffer | Excess | Preferred over NaOH to prevent ester hydrolysis. |

Step-by-Step Procedure

Phase 1: Generation of Vilsmeier Reagent (Thermodynamic Control)

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvent Charge: Add anhydrous DMF (5 volumes relative to indole mass) to the flask.

-

Cooling: Cool the DMF to 0–5 °C using an ice/water bath.

-

Expert Note: Temperature control is critical here. Adding POCl₃ to warm DMF can cause a "runaway" exotherm and darken the reagent, reducing yield.

-

-

Activation: Add POCl₃ (1.5 eq) dropwise over 15–20 minutes.

-

Observation: The solution may turn pale yellow or slightly viscous. A white precipitate (the iminium salt) may transiently form.

-

-

Equilibration: Stir at 0–5 °C for an additional 30 minutes to ensure complete formation of the chloroiminium species.

Phase 2: Substrate Addition & Reaction 6. Substrate Prep: Dissolve Ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in a minimum amount of anhydrous DMF (2-3 volumes). 7. Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0–5 °C.

- Why? Direct addition of solid indole can create local hotspots. Solution addition ensures homogeneity.

- Heating (The Critical Step): Remove the ice bath. Allow to warm to RT, then heat the reaction mixture to 80–90 °C .

- Causality: Due to the electron-withdrawing C2-ester and C6-bromo groups, the ring is deactivated. Room temperature is insufficient for full conversion.

- Monitoring: Stir at 80–90 °C for 3–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

- Endpoint: Disappearance of the starting indole spot. The product usually runs lower (more polar) due to the aldehyde.

Phase 3: Workup & Isolation 10. Quench: Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of POCl₃). 11. Hydrolysis: The intermediate iminium salt must be hydrolyzed. Adjust the pH to 7–8 by adding saturated aqueous Sodium Acetate (NaOAc).

- Critical: Avoid strong bases like NaOH or KOH, as they will saponify the C2-ethyl ester to the carboxylic acid.

- Precipitation: Stir the aqueous mixture for 1–2 hours. The product, Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate , typically precipitates as a solid.

- Filtration: Filter the solid, wash copiously with water (to remove DMF/inorganic salts), and then with cold hexanes.

- Purification: Recrystallize from Ethanol or EtOH/DMF mixtures if necessary. If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[2]

Experimental Workflow Visualization

Diagram 2: Decision Tree & Workflow

Figure 2: Operational workflow emphasizing temperature checkpoints and workup decisions.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted SM | Reaction temperature too low. | The C2-ester deactivates the ring. Ensure internal temp reaches >80°C. Increase POCl₃ to 3.0 eq. |

| Dark/Tar Formation | Reagent formation too hot. | Ensure POCl₃ is added at <5°C. Keep DMF anhydrous. |

| Ester Hydrolysis (Acid formed) | Workup pH too high (basic). | Do not use NaOH. Use Sodium Acetate or NaHCO₃. Keep pH < 9.[3] |

| Product Oiling Out | DMF remaining in organic phase. | Wash organic extracts 3x with water or 5% LiCl solution to remove DMF. |

References

-

Vilsmeier-Haack Reaction on Indoles

- Synthesis of ethyl 3-formyl-substituted-1H-indole-2-carboxyl

- Source: PubMed / N

-

General Protocol for Deactivated Indoles

- Vilsmeier-Haack Formylation of Indoles - Applic

- Source: BenchChem Applic

-

Mechanism & Reagent Properties

- Vilsmeier-Haack Reaction: Mechanism and Synthetic Utility.

-

Source: Organic Chemistry Portal.[4]

-

Standard Procedure Reference (Analogous Substrate)

Sources

Application Note: Knoevenagel Condensation Protocols for Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

Executive Summary & Substrate Profiling

The Knoevenagel condensation is a premier carbon-carbon bond-forming reaction utilized extensively in the synthesis of bioactive indole derivatives, including HIV-1 integrase inhibitors and NMDA receptor antagonists[1][2]. This application note details the optimized protocols for the condensation of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate with various active methylene compounds.

As a substrate, Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate presents unique electronic characteristics. The electron-withdrawing nature of both the C2-ethyl ester and the C6-bromine atom significantly depletes electron density from the indole core. This synergistic withdrawal enhances the electrophilicity of the C3-formyl group compared to standard unsubstituted indole-3-carbaldehydes, resulting in accelerated reaction kinetics during nucleophilic attack[1][3]. Furthermore, the indole N-H bond remains highly tolerant of the mild basic conditions employed, negating the need for transient protecting group chemistry[3].

Mechanistic Rationale & Organocatalytic Activation

While simple base catalysis (e.g., using only triethylamine or carbonate) can drive the reaction, it often leads to prolonged reaction times and complex impurity profiles. To achieve a self-validating, high-yielding system, we employ bifunctional organocatalysis using piperidinium acetate (generated in situ from piperidine and glacial acetic acid).

Causality of the Catalyst System:

-

Electrophilic Activation: Piperidine acts as a nucleophile to reversibly condense with the C3-aldehyde, forming a highly electrophilic iminium ion intermediate. This dramatically lowers the lowest unoccupied molecular orbital (LUMO) energy of the electrophile.

-

Nucleophilic Activation: The acetate counter-ion acts as a mild, diffuse base to deprotonate the active methylene compound, generating the reactive carbanion without inducing base-catalyzed degradation of the indole substrate[3].

Caption: Iminium-activated organocatalytic mechanism for Knoevenagel condensation.

Experimental Design & Causality

The choice of solvent and temperature is critical for creating a self-validating experimental system .

-

Solvent Selection (Absolute Ethanol): Ethanol is a green, polar protic solvent that easily dissolves the starting materials at reflux (78°C). As the reaction progresses, the resulting

-unsaturated indole derivative forms an extended conjugated system, which drastically reduces its solubility in ethanol[4]. -

Thermodynamic Sink: The precipitation of the product directly from the boiling solvent serves as a powerful visual indicator of reaction progress and drives the equilibrium forward via Le Chatelier's principle, ensuring near-quantitative conversion.

Substrate Scope & Quantitative Reactivity Data

The reaction time and yield are directly correlated to the

| Active Methylene Compound | Reaction Time (Reflux) | Expected Yield | Product Characteristics | |

| Meldrum's Acid | 7.3 | 0.5 - 1 h | 90 - 98% | Pale yellow powder, rapid precipitation |

| Malononitrile | 11.1 | 1 - 2 h | 85 - 95% | Bright orange microcrystalline solid |

| Ethyl Cyanoacetate | 13.1 | 2 - 4 h | 80 - 90% | Yellow crystalline solid |

| Diethyl Malonate | 16.4 | 12 - 24 h | 60 - 75% | Low-melting solid; requires Dean-Stark |

Step-by-Step Protocol

This methodology is designed for a 1.0 mmol scale but can be linearly scaled up to 50+ grams for process chemistry applications.

Materials Required:

-

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate (1.0 mmol, ~296 mg)[2]

-

Active Methylene Compound (e.g., Malononitrile) (1.1 mmol)

-

Absolute Ethanol (10 mL)[4]

-

Piperidine (0.1 mmol, ~10 µL)

-

Glacial Acetic Acid (0.1 mmol, ~6 µL)

Step 1: Reaction Assembly Charge an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar with Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate and the active methylene compound. Causality: Using a 1.1 molar equivalent excess of the active methylene ensures complete consumption of the highly valuable functionalized indole core, simplifying downstream purification.

Step 2: Solvent & Catalyst Addition Suspend the solids in 10 mL of absolute ethanol. Add piperidine and glacial acetic acid sequentially via a micropipette. Causality: Adding the acid and base directly to the solvent generates the piperidinium acetate buffer system in situ, preventing localized zones of high basicity that could trigger side reactions.

Step 3: Thermal Activation Attach a reflux condenser and heat the mixture to a gentle reflux (78°C) under a nitrogen atmosphere. Self-Validation Checkpoint: Within 15 to 45 minutes, the initially clear or slightly cloudy solution will transition into a thick, brightly colored suspension. This visual cue confirms the successful formation of the conjugated product[4].

Step 4: In-Process Monitoring

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The starting indole aldehyde typically fluoresces under short-wave UV (254 nm), while the highly conjugated product will appear as a distinct, lower-

Step 5: Isolation and Purification Once TLC confirms the complete consumption of the starting material, remove the flask from the heat source. Allow it to cool to room temperature, then place it in an ice-water bath (0-5°C) for 30 minutes. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol. Causality: Cold ethanol washing effectively removes the highly soluble piperidinium salts, acetic acid, and unreacted active methylene, yielding an analytically pure product without the need for silica gel chromatography.

Caption: Experimental workflow for the Knoevenagel condensation of 3-formylindoles.

Troubleshooting & Optimization

-

Issue: Incomplete Conversion after 24 hours.

-

Root Cause: The active methylene compound has a high

(e.g., diethyl malonate), making enolization difficult in ethanol. -

Solution: Switch the solvent to Toluene, increase the catalyst loading to 0.2 equivalents, and utilize a Dean-Stark apparatus to actively remove the water byproduct, forcing the equilibrium forward[3][4].

-

-

Issue: Formation of Bis(indolyl)methane Byproducts.

-

Root Cause: Trace acidic impurities can catalyze the electrophilic aromatic substitution of the aldehyde with another indole molecule[4].

-

Solution: Ensure the reaction environment is strictly buffered with the piperidine/acetic acid system. Do not use unbuffered Lewis or Brønsted acids.

-

References

-

Synthesis of (E)-3-(2-Carboxy-2-pyridyl-vinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids, Glycine-Site NMDA Receptor Antagonists, Utilizing the Knoevenagel Condensation Reactions Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

-

Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation Source: ACG Publications URL:[Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Aplysinopsin Analogs Using Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

Introduction: The Therapeutic Potential of Aplysinopsin Analogs and the Strategic Role of a Key Intermediate

Aplysinopsin, a tryptophan-derived marine natural product, and its synthetic analogs have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[1][2] These compounds, isolated from various marine organisms like sponges and corals, have demonstrated promising anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory properties.[1][3] The structural backbone of aplysinopsins, featuring an indole core linked to a cyclic amine moiety, offers a versatile scaffold for the development of novel therapeutic agents.[4][5]

The synthesis of diverse aplysinopsin analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing their pharmacological profiles. A pivotal intermediate in the construction of these analogs is Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate . The presence of the bromine atom at the C6 position of the indole ring has been shown to be a key determinant for enhancing certain biological activities, particularly MAO-A inhibition.[3] Furthermore, the formyl group at the C3 position provides a reactive handle for the crucial condensation reaction that forms the aplysinopsin core, while the ethyl carboxylate at the C2 position can be further manipulated for additional structural diversification.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate and its subsequent use in the preparation of a variety of aplysinopsin analogs. The methodologies described herein are designed to be self-validating, with explanations for the underlying chemical principles and experimental choices, empowering researchers in drug discovery and development to confidently utilize this valuable intermediate.

Part 1: Synthesis of the Key Intermediate: Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

The introduction of a formyl group at the C3 position of the indole ring is most effectively achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a mild electrophile that attacks the electron-rich indole nucleus.

Reaction Scheme: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of Ethyl 6-bromo-1H-indole-2-carboxylate.

Detailed Protocol for the Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

This protocol is adapted from established Vilsmeier-Haack procedures for indole derivatives.

Materials:

-

Ethyl 6-bromo-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet

-

Magnetic stirrer with a stir bar

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Stir the mixture at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve Ethyl 6-bromo-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. This step should be performed with caution due to gas evolution.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate as a solid.

Characterization Data (Expected)

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, CHO), 9.0 (br s, 1H, NH), 8.2-7.2 (m, 3H, Ar-H), 4.4 (q, J = 7.1 Hz, 2H, OCH₂), 1.4 (t, J = 7.1 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 185.0 (CHO), 162.0 (C=O), 138.0, 130.0, 125.0, 124.0, 122.0, 115.0, 114.0, 112.0 (Ar-C), 62.0 (OCH₂), 14.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H), 1710-1690 (C=O, ester), 1670-1650 (C=O, aldehyde), 1600-1450 (C=C, aromatic) |

| HRMS (ESI) | Calculated for C₁₂H₁₀BrNO₃ [M+H]⁺, found consistent with the molecular formula |

Part 2: Synthesis of Aplysinopsin Analogs via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of aplysinopsin analogs. It involves the reaction of the formyl group of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate with an active methylene compound, such as creatine, hydantoin, or 2-thiohydantoin, in the presence of a basic catalyst. Piperidine is a commonly used and effective catalyst for this transformation.

General Reaction Scheme: Knoevenagel Condensation

Caption: General scheme for the synthesis of aplysinopsin analogs.

Protocol 1: Synthesis of a 6-Bromo-aplysinopsin Analog using Creatine

Rationale: Creatine provides the core imidazolidinone structure found in many natural aplysinopsins. The use of piperidine as a basic catalyst facilitates the deprotonation of the active methylene group of creatine, initiating the condensation cascade.

Materials:

-

Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate

-

Creatine

-

Piperidine

-

Ethanol or Acetic Acid

-

Standard work-up and purification reagents

Procedure:

-

In a round-bottom flask, dissolve Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate (1 equivalent) and creatine (1.1 equivalents) in ethanol or acetic acid.

-

Add a catalytic amount of piperidine (0.1-0.2 equivalents).

-

Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-